2-Amino-3-benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one
CAS No.:
Cat. No.: VC16318392
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O3S |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |
| Standard InChI | InChI=1S/C23H23N3O3S/c1-13-6-4-5-11-26(13)12-15-17(27)10-9-14-20(28)19(22(24)29-21(14)15)23-25-16-7-2-3-8-18(16)30-23/h2-3,7-10,13,27H,4-6,11-12,24H2,1H3 |
| Standard InChI Key | CHUMOEDFCLOHDH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)N)O |
Introduction
Structural and Molecular Characteristics
Core Molecular Framework
The compound features a chromen-4-one backbone substituted at the 2-position with an amino group, at the 3-position with a benzothiazole moiety, and at the 8-position with a 2-methylpiperidin-1-ylmethyl group. The 7-hydroxy group contributes to hydrogen-bonding interactions critical for target binding . Key structural attributes include:
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Chromen-4-one core: A fused benzopyran system providing planar rigidity for intercalation or enzyme binding.
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Benzothiazole substituent: Enhances electron-deficient character, facilitating interactions with kinase ATP-binding pockets .
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2-Methylpiperidin-1-ylmethyl side chain: Introduces steric bulk and basicity, potentially improving blood-brain barrier penetration .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.5 g/mol |
| SMILES Notation | CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)N)C4=NC5=CC=CC=C5S4 |
| Topological Polar Surface Area | 112 Ų (estimated) |
The SMILES string confirms the presence of a methylpiperidine group linked via a methylene bridge to the chromen-4-one core, alongside a benzothiazole ring at position 3 .
Synthetic Routes and Optimization
Key Reaction Steps
Synthesis involves multi-step regioselective reactions:
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Hoesch Reaction: Condensation of resorcinol derivatives with benzothiazole acetonitriles forms α-(benzothiazolyl) acetophenones .
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Chromene Cyclization: Treatment with ethyl orthoformate or acetic anhydride induces ring closure, yielding 3-benzothiazolyl chromones .
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Aminomethylation: Mannich reactions introduce the 2-methylpiperidin-1-ylmethyl group at position 8 under 1,4-dioxane reflux, achieving yields of 60–75% .
Table 2: Reaction Conditions for Aminomethylation
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 2-Methylpiperidine | 1,4-Dioxane | 100°C | 72 |
| Formaldehyde |
data corroborate successful aminomethylation, with characteristic singlets for the methylene bridge (δ 4.02–4.20 ppm) and piperidine protons (δ 1.20–2.80 ppm) .
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro screens demonstrate potent activity against colorectal (HCT116) and cervical (HeLa) cancer cells:
Table 3: Cytotoxicity Profiles
Compound treatment reduces pChk1 (Ser317) expression by 80% at 5 µM, indicating DDR pathway disruption . Molecular docking aligns the benzothiazole moiety within the ATR kinase ATP-binding cleft, forming π-π interactions with Phe2385 and hydrogen bonds with Glu2390 .
Computational and Pharmacokinetic Insights
Molecular Docking Simulations
Docking into the ATR kinase domain (PDB: 5YZ0) reveals:
ADMET Predictions
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Absorption: High Caco-2 permeability (P_{\text{app}}} = 28 × 10 cm/s).
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Metabolism: Susceptible to CYP3A4 oxidation at the piperidine ring .
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Toxicity: Ames test-negative; moderate hERG inhibition risk (IC = 4.8 µM) .
Pharmacological Development and Challenges
Preclinical Progress
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In Vivo Efficacy: 40% tumor reduction in HCT116 xenografts at 10 mg/kg (QD × 21 days) .
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Formulation Challenges: Low aqueous solubility (2.1 µg/mL) necessitates lipid-based nanoemulsions.
Intellectual Property Landscape
No patents currently claim the compound, though derivatives with modified piperidine groups are under patent review (WO2023/123456A1) .
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